molecular formula C15H23N3O12 B13203243 N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]

N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]

Cat. No.: B13203243
M. Wt: 437.36 g/mol
InChI Key: YSGABQIANRSINU-UHFFFAOYSA-N
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Description

N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]: is a chemical compound known for its excellent chelating properties. It is commonly used in various industrial and scientific applications due to its ability to bind metal ions effectively. This compound is also known by other names such as nitrilotriacetic acid and tris(carboxymethyl)amine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism by which N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] exerts its effects involves the formation of stable complexes with metal ions. The compound’s multiple carboxylate groups coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H23N3O12

Molecular Weight

437.36 g/mol

IUPAC Name

2-[2,3-bis[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C15H23N3O12/c19-10(20)3-16(4-11(21)22)1-9(18(7-14(27)28)8-15(29)30)2-17(5-12(23)24)6-13(25)26/h9H,1-8H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

YSGABQIANRSINU-UHFFFAOYSA-N

Canonical SMILES

C(C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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